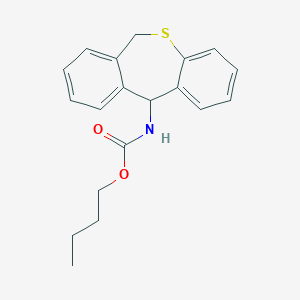
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate acts as a selective dopamine D3 receptor antagonist. It binds to the dopamine D3 receptor and blocks its activation by dopamine. This leads to a decrease in the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of addiction, depression, and schizophrenia.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate have been extensively studied in animal models. It has been shown to decrease drug-seeking behavior in rats trained to self-administer cocaine and heroin. It has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test in mice. In addition, it has been shown to have antipsychotic-like effects in the conditioned avoidance response test in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments are its high selectivity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, one limitation is that it is a synthetic compound, and its safety and toxicity in humans have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Another direction is to investigate its safety and toxicity in humans, which could pave the way for clinical trials. Additionally, future research could focus on the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate involves a series of chemical reactions. The starting material is 2-bromo-1-phenylethanone, which is reacted with sodium hydride to form the corresponding enolate. The enolate is then reacted with 2-thiophenecarboxaldehyde to form the intermediate. The intermediate is then reacted with butyl isocyanate to form the final product, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate.
Aplicaciones Científicas De Investigación
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of addiction, depression, and schizophrenia. Therefore, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been investigated as a potential treatment for these disorders.
Propiedades
Número CAS |
74797-20-9 |
|---|---|
Nombre del producto |
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Fórmula molecular |
C19H21NO2S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C19H21NO2S/c1-2-3-12-22-19(21)20-18-15-9-5-4-8-14(15)13-23-17-11-7-6-10-16(17)18/h4-11,18H,2-3,12-13H2,1H3,(H,20,21) |
Clave InChI |
GPRPFWCWWJJDRC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canónico |
CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
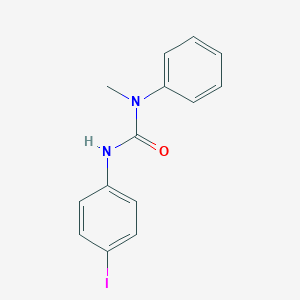
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
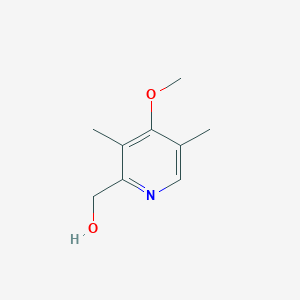
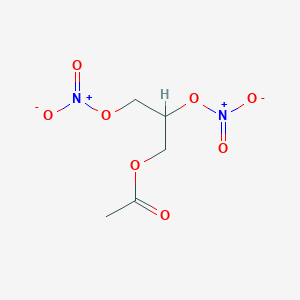
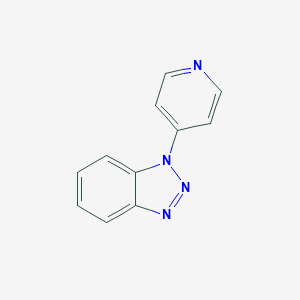
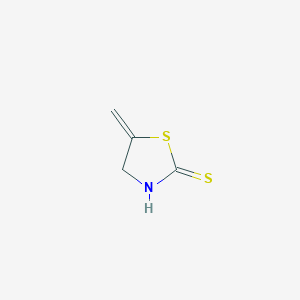
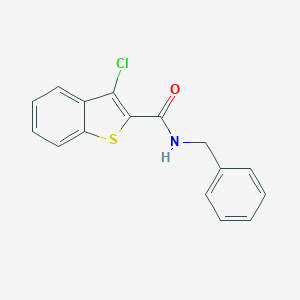
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
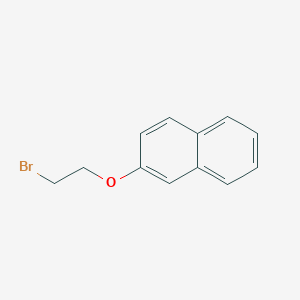
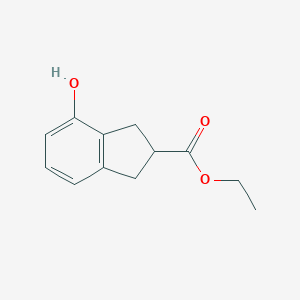
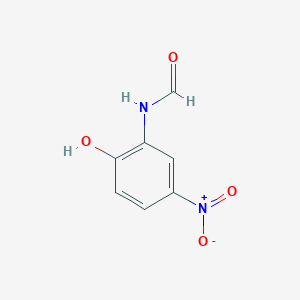
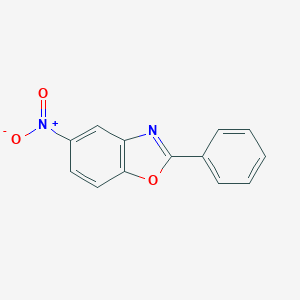
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)